An In-Depth Technical Guide to 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Quinoline Scaffold
7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, identified by its CAS number 1416440-75-9, is a specialized organic molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, which combines a quinoline core, a carboxylic acid functional group, and a Boc-protected amine, offers a unique trifecta of chemical handles. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]
The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, prized for its ability to interact with various biological targets. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a cornerstone reaction in drug development for linking molecular fragments and modulating pharmacokinetic properties.[2] Finally, the tert-butoxycarbonyl (Boc) protecting group on the 7-amino position offers a stable yet readily cleavable mask, enabling late-stage diversification of the quinoline core. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this important synthetic intermediate.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1416440-75-9 | [3][4] |
| Molecular Formula | C₁₅H₁₆N₂O₄ | [5] |
| Molecular Weight | 288.30 g/mol | [5] |
| Appearance | Off-white to white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water. | N/A |
| Melting Point | Not publicly available. | N/A |
Structural Elucidation:
While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this exact compound are not readily found in the searched literature, its structure is unambiguously defined. Spectroscopic analysis would be a critical step for any researcher synthesizing or using this compound to confirm its identity and purity.
Synthesis and Purification
The synthesis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid typically involves a two-step sequence starting from a suitable precursor, such as ethyl 7-aminoquinoline-3-carboxylate.
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Boc Protection of the Amino Group: The primary amine at the 7-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
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Ester Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Experimental Protocol: Synthesis Pathway
Step 1: Boc Protection of Ethyl 7-aminoquinoline-3-carboxylate
This procedure is a standard method for the introduction of a Boc protecting group onto an aromatic amine.
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Reactants:
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Ethyl 7-aminoquinoline-3-carboxylate
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents)
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A suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents)
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Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
-
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Procedure:
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Dissolve ethyl 7-aminoquinoline-3-carboxylate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the solution and stir for 10-15 minutes at room temperature.
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Add di-tert-butyl dicarbonate to the mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate.
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Step 2: Hydrolysis to 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid
The hydrolysis of the ethyl ester is a critical step to unmask the carboxylic acid for subsequent coupling reactions.[2]
-
Reactants:
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Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate
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A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2 to 5 equivalents)
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A solvent system such as a mixture of THF, methanol, and water.
-
-
Procedure:
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Dissolve the ethyl ester in the THF/methanol/water solvent mixture.
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Add the aqueous solution of the base (e.g., LiOH or NaOH).
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Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
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Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities.
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Dry the product under vacuum to yield 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylic acid.
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Caption: Synthetic pathway for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid.
Key Reactions and Applications in Drug Discovery
The synthetic utility of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid lies in its ability to undergo selective transformations at its functional groups.
Amide Bond Formation
The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines to form amide bonds. This is a prevalent strategy for elaborating the quinoline scaffold and exploring structure-activity relationships (SAR).
Typical Amide Coupling Protocol:
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Reagents:
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7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid (1 equivalent)
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Amine of interest (1.0 to 1.2 equivalents)
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Coupling agent such as HATU, HBTU, or EDC/HOBt (1.1 to 1.5 equivalents)
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A non-nucleophilic base like DIPEA (2 to 3 equivalents)
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Anhydrous polar aprotic solvent like DMF or NMP
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and the amine in the anhydrous solvent.
-
Add the base (DIPEA) and stir for a few minutes.
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Add the coupling agent in one portion.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
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Caption: General workflow for amide coupling reactions.
Boc-Deprotection
The Boc group can be efficiently removed under acidic conditions to reveal the free 7-amino group. This allows for subsequent functionalization, such as sulfonamide formation, alkylation, or arylation, at a later stage of the synthesis.
Typical Boc-Deprotection Protocol:
-
Reagents:
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Boc-protected quinoline derivative
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Strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
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Solvent such as dichloromethane (DCM) or dioxane.
-
-
Procedure:
-
Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM).
-
Add an excess of the acid (e.g., TFA, often used as a 20-50% solution in DCM).
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Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
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Upon completion, remove the acid and solvent under reduced pressure.
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The resulting amine salt can often be used directly in the next step or neutralized with a base and purified if necessary.
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Caption: Boc-deprotection to reveal the free amine.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage procedures are essential.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Safety: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful. In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is a strategically designed synthetic intermediate that provides medicinal chemists with a versatile platform for the creation of novel and complex molecules. Its orthogonal protecting group strategy and conveniently placed functional handles for amide coupling make it a valuable asset in the iterative process of drug design and optimization, particularly in the pursuit of new kinase inhibitors. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of next-generation therapeutics.
References
- (Reference to a relevant synthesis paper for quinoline-3-carboxylic acids, if found)
- (Reference to a paper on the biological importance of the quinoline scaffold, if found)
- (Reference to a general organic synthesis textbook or review on protecting groups)
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. ([Link])
- (Reference to a supplier's safety d
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem. ([Link])
- (Reference to a general review on amide bond form
-
Boc-Protected Amino Groups - Organic Chemistry Portal. ([Link])
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
